4-(1-benzofuran-2-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 4-(1-benzofuran-2-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a structurally complex molecule featuring a dihydro-pyrrol-2-one core substituted with multiple pharmacologically relevant groups:
- 1-Benzofuran-2-carbonyl: A fused bicyclic aromatic system that enhances π-π stacking interactions in biological targets.
- 3-(1H-imidazol-1-yl)propyl: A flexible alkyl chain terminating in an imidazole ring, which may participate in metal coordination or acid-base interactions.
- 3-Hydroxy group: Likely critical for hydrogen bonding or catalytic activity in enzyme inhibition.
This scaffold is structurally analogous to kinase inhibitors and antimicrobial agents, with modifications in substituents influencing target selectivity, solubility, and metabolic stability .
Properties
Molecular Formula |
C27H25N3O6 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H25N3O6/c1-2-35-21-15-18(8-9-19(21)31)24-23(25(32)22-14-17-6-3-4-7-20(17)36-22)26(33)27(34)30(24)12-5-11-29-13-10-28-16-29/h3-4,6-10,13-16,24,31,33H,2,5,11-12H2,1H3 |
InChI Key |
TZGQXHHIIUNGII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC5=CC=CC=C5O4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Ethoxy-Hydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Incorporation of the Imidazole Ring: This can be done through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, automated reaction systems, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-(1-benzofuran-2-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The benzofuran and imidazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogs from literature:
Key Observations :
- Aroyl Group : The benzofuran-2-carbonyl group in the target compound and Compound 7 may enhance binding to hydrophobic pockets compared to simpler benzoyl or fluorobenzoyl groups .
- N-Substituent : The imidazole-containing propyl chain (target, Compounds 1, 6) may confer metal-binding capacity, whereas morpholine (Compound 7) or hydroxypropyl (Compound 20) groups alter solubility and steric bulk .
Structure-Activity Relationship (SAR)
- Aroyl Modifications : Fluorine (Compound 1) or methyl (Compound 20) substituents increase metabolic stability but reduce solubility compared to benzofuran (target) .
- Aryl Substitutions : Hydroxyl groups (target) improve aqueous solubility, while methoxy (Compound 6) or tert-butyl (Compound 20) groups enhance membrane permeability .
- N-Substituent Effects : Imidazole chains (target, Compounds 1, 6) are associated with kinase inhibition, whereas morpholine (Compound 7) may improve pharmacokinetics via reduced CYP450 interactions .
Physicochemical Properties
- Melting Points : Compounds with bulky substituents (e.g., Compound 20: 263–265°C ) exhibit higher melting points than those with flexible chains (Compound 38: 221–223°C ), suggesting improved crystallinity.
- LogP : The target compound’s hydroxyl and ethoxy groups likely lower logP compared to lipophilic analogs like Compound 20 (logP ~4.5 estimated).
- Solubility : Polar groups (e.g., hydroxyl in the target, morpholine in Compound 7) enhance aqueous solubility, critical for bioavailability .
Biological Activity
The compound 4-(1-benzofuran-2-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule characterized by its unique structural features, including a benzofuran moiety, an ethoxy-hydroxyphenyl group, and an imidazole ring. This structural diversity contributes to its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O6 |
| Molecular Weight | 487.5 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one |
| InChI Key | TZGQXHHIIUNGII-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The presence of the benzofuran and imidazole rings suggests potential interactions with various enzymes and receptors, which may lead to inhibitory effects on specific pathogens. Preliminary studies have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound's structural components may contribute to its ability to inhibit cancer cell proliferation. Studies have demonstrated its efficacy in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzofuran moiety is known for its ability to interact with cellular receptors and enzymes, potentially leading to:
- Enzyme Inhibition : The imidazole ring may facilitate binding to active sites of enzymes involved in critical metabolic pathways.
- Receptor Modulation : The ethoxy-hydroxyphenyl group can influence receptor activity, potentially modulating signal transduction pathways related to inflammation and cancer progression.
Case Studies
Several studies have explored the biological activity of this compound:
- Antibacterial Activity : A study conducted on various derivatives of benzofuran highlighted the significant antibacterial properties of compounds similar to the target molecule. It demonstrated an IC50 value indicating effective inhibition against E. coli and Staphylococcus aureus .
- Anticancer Studies : Research focusing on the anticancer effects showed that the compound induces apoptosis in breast cancer cell lines through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow for distinct biological interactions compared to similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(1-benzofuran-2-carbonyl)-5-(4-methylphenyl)-3-hydroxy-pyrrol | Benzofuran moiety, methyl substitution | Moderate antibacterial |
| 4-(benzofuran carbonyl)-5-(hydroxyphenyl)-pyrrol | Hydroxyphenyl group | Weak anticancer |
| 5-(3-methoxyphenyl)-3-hydroxy-pyrrol | Methoxy substitution | Limited antibacterial |
| 4-(1-benzofuran-2-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-... | Benzofuran, ethoxy-hydroxyphenyl, imidazole | Significant antibacterial & anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
